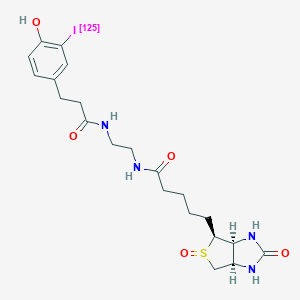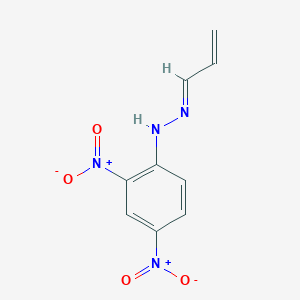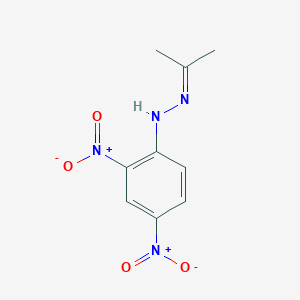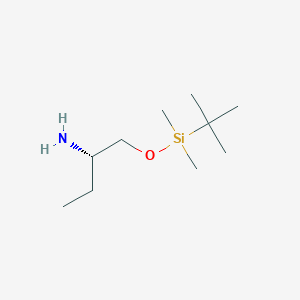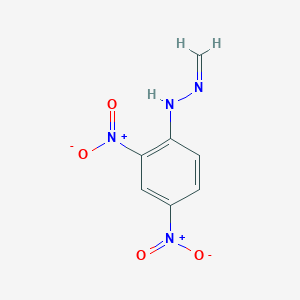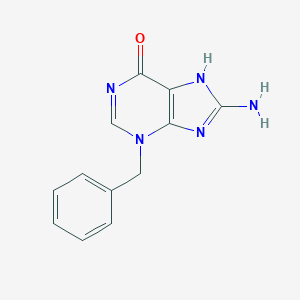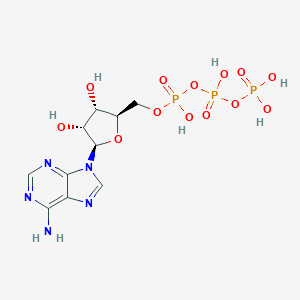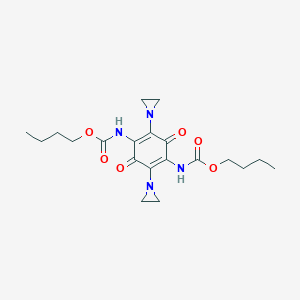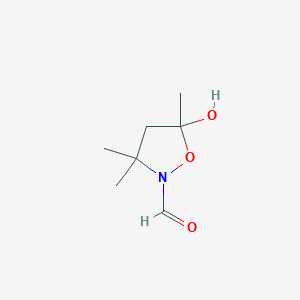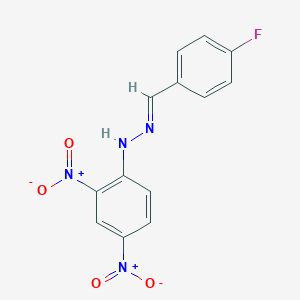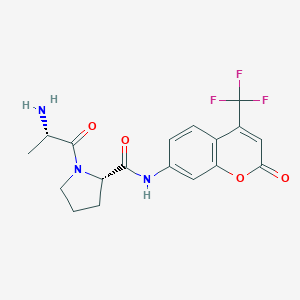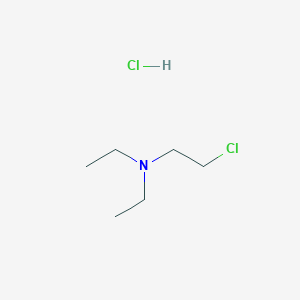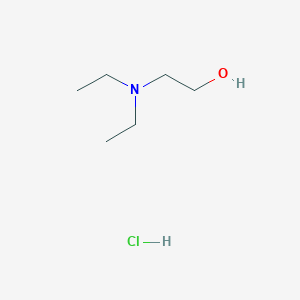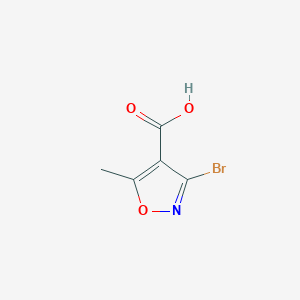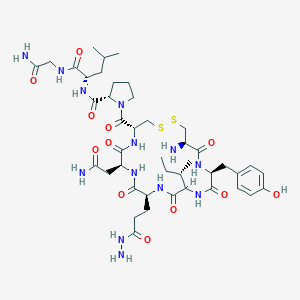
Oxytocin, glu(nhnh2)(4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin, glu(nhnh2)(4)-, also known as Oxytocin, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. It is a peptide hormone that is produced in the hypothalamus and released by the pituitary gland. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action.
作用機序
Oxytocin, glu(nhnh2)(4)- acts on specific receptors in the brain and other tissues, including the uterus and mammary glands. The hormone binds to the receptors, leading to the activation of various signaling pathways, including the release of intracellular calcium. The activation of these pathways leads to the physiological effects of oxytocin, including uterine contractions, milk ejection, and social bonding.
生化学的および生理学的効果
Oxytocin, glu(nhnh2)(4)- has several biochemical and physiological effects, including uterine contractions during childbirth, milk ejection during lactation, and social bonding. The hormone also plays a role in regulating stress responses, blood pressure, and heart rate. Recent studies have also suggested that oxytocin may have anti-inflammatory effects, which could have potential therapeutic applications.
実験室実験の利点と制限
Oxytocin, glu(nhnh2)(4)- has several advantages for lab experiments, including its stability and availability. The hormone is relatively stable and can be easily synthesized, making it readily available for research. However, one of the limitations of oxytocin is its short half-life, which can make it challenging to study in vivo.
将来の方向性
There are several future directions for research on oxytocin, including exploring its potential therapeutic applications in various neuropsychiatric disorders. Further research is also needed to understand the mechanisms of action of oxytocin and its effects on the brain and other tissues. Additionally, studies are needed to explore the potential side effects of oxytocin and its long-term safety profile.
In conclusion, oxytocin, glu(nhnh2)(4)-, is a hormone that plays a critical role in various physiological functions, including social bonding, childbirth, and lactation. The hormone has been the subject of numerous scientific studies, exploring its potential therapeutic applications and mechanisms of action. While there are several advantages to studying oxytocin, including its stability and availability, there are also limitations, including its short half-life. Future research is needed to explore the potential therapeutic applications of oxytocin and to better understand its mechanisms of action and safety profile.
合成法
Oxytocin, glu(nhnh2)(4)- can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is coupled to the growing peptide chain using a coupling reagent. The process is repeated until the desired peptide sequence is achieved, and the peptide is then cleaved from the resin and purified.
科学的研究の応用
Oxytocin, glu(nhnh2)(4)- has been the subject of numerous scientific studies, exploring its potential therapeutic applications. Some of the areas of research include autism spectrum disorder, anxiety, depression, post-traumatic stress disorder, and social cognition. The hormone has also been studied for its potential role in improving social interactions, trust, and empathy.
特性
CAS番号 |
127716-65-8 |
|---|---|
製品名 |
Oxytocin, glu(nhnh2)(4)- |
分子式 |
C43H67N13O12S2 |
分子量 |
1022.2 g/mol |
IUPAC名 |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(3-hydrazinyl-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N13O12S2/c1-5-22(4)35-42(67)49-26(12-13-34(60)55-47)38(63)51-29(17-32(45)58)39(64)53-30(20-70-69-19-25(44)36(61)50-28(40(65)54-35)16-23-8-10-24(57)11-9-23)43(68)56-14-6-7-31(56)41(66)52-27(15-21(2)3)37(62)48-18-33(46)59/h8-11,21-22,25-31,35,57H,5-7,12-20,44,47H2,1-4H3,(H2,45,58)(H2,46,59)(H,48,62)(H,49,67)(H,50,61)(H,51,63)(H,52,66)(H,53,64)(H,54,65)(H,55,60)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
InChIキー |
UCIVOSQJEMZBTM-OMTOYRQASA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)NN |
配列 |
CYIXNCPLG |
同義語 |
4-Glu(NHNH2)-oxytocin oxytocin, Glu(NHNH2)(4)- oxytocin, glutamyl-gamma-hydrazide(4)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



